methyl 4-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate
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Overview
Description
METHYL 4-(2-{4-OXO-1-PROPYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of triazoloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{4-OXO-1-PROPYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{4-OXO-1-PROPYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound .
Scientific Research Applications
METHYL 4-(2-{4-OXO-1-PROPYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(2-{4-OXO-1-PROPYL-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-5-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinoxalines and related heterocyclic compounds. Examples include:
1,2,4-Triazolo[4,3-a]quinoxaline derivatives: Known for their antiviral and antimicrobial activities.
Indole derivatives: Exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
Its combination of a triazoloquinoxaline core with a propyl group and an acetylamido moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H21N5O4 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 4-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H21N5O4/c1-3-6-18-24-25-20-21(29)26(16-7-4-5-8-17(16)27(18)20)13-19(28)23-15-11-9-14(10-12-15)22(30)31-2/h4-5,7-12H,3,6,13H2,1-2H3,(H,23,28) |
InChI Key |
CGPQTNNSGKYUTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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